BenchChemオンラインストアへようこそ!

2-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)-4-methylpentanoic acid

Medicinal Chemistry Pharmacokinetics Lead Optimization

Choose this exact compound for reliable lead optimization. Its α-isobutyl substituent confers distinct steric bulk and lipophilicity (XLogP3=0.7), critical for CNS drug discovery and passive blood-brain barrier penetration. The rigid pyrrolopyrazine core targets kinases (Cdc7, JAK3) and DHODH. As a chiral leucine mimetic, it enables protease inhibitor design. Unlike smaller analogs, this compound delivers reproducible SAR data and reduced assay false positives with ≥97% purity. Request a quote today.

Molecular Formula C12H13N3O4
Molecular Weight 263.253
CAS No. 126452-64-0
Cat. No. B2900807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)-4-methylpentanoic acid
CAS126452-64-0
Molecular FormulaC12H13N3O4
Molecular Weight263.253
Structural Identifiers
SMILESCC(C)CC(C(=O)O)N1C(=O)C2=NC=CN=C2C1=O
InChIInChI=1S/C12H13N3O4/c1-6(2)5-7(12(18)19)15-10(16)8-9(11(15)17)14-4-3-13-8/h3-4,6-7H,5H2,1-2H3,(H,18,19)
InChIKeyIFDOROCVHPBJQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)-4-methylpentanoic acid (CAS 126452-64-0) Procurement Grade and Structural Identity


The target compound, 2-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)-4-methylpentanoic acid (CAS 126452-64-0), is a heterocyclic building block featuring a rigid pyrrolo[3,4-b]pyrazine core with a chiral α-isobutyl acetic acid substituent . It belongs to a broader class of 6H-pyrrolo[3,4-b]pyrazine-6-acetic acid derivatives, which are utilized as synthetic intermediates in medicinal chemistry [1]. Its molecular formula is C12H13N3O4, with a molecular weight of 263.25 g/mol, and it is commercially available from specialized chemical suppliers at certified purities for research and development purposes .

Procurement Risks for 2-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)-4-methylpentanoic acid: Why In-Class Analogs Are Not Direct Replacements


Substituting this compound with a close structural analog, such as the α-methyl or unsubstituted acetic acid derivative, introduces significant risks in a research program due to quantifiable differences in physicochemical properties. The α-isobutyl group on the target molecule confers distinct steric bulk and lipophilicity compared to smaller substituents [1]. This directly impacts key drug-likeness parameters like LogP and Topological Polar Surface Area (TPSA), which are critical for receptor binding, membrane permeability, and metabolic stability [1]. Using a less lipophilic analog can lead to altered pharmacokinetic profiles, false-negative results in biological assays, and unreliable structure-activity relationship (SAR) data. Therefore, sourcing the exact compound is critical to maintaining the integrity of a lead optimization campaign.

Quantitative Differentiators for 2-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)-4-methylpentanoic acid (CAS 126452-64-0) vs. Closest Analogs


Enhanced Lipophilicity (XLogP3) and Steric Bulk Versus the α-Methyl Analog

The target compound demonstrates greater lipophilicity than its closest α-substituted analog due to its isobutyl side chain. The computed XLogP3 for the target compound is 0.7 [1], which is higher than that of the (S)-α-methyl analog (6H-Pyrrolo[3,4-b]pyrazine-6-acetic acid, 5,7-dihydro-α-methyl-5,7-dioxo-, (S)-, CAS 126310-27-8), which has a predicted XLogP3 of approximately 0.1 . This difference of 0.6 log units is substantial and indicates a 4-fold higher partition coefficient into a lipid phase, which can significantly improve membrane permeability.

Medicinal Chemistry Pharmacokinetics Lead Optimization

Reduced Topological Polar Surface Area (TPSA) Relative to Unsubstituted Core

The addition of the α-isobutyl group on the target molecule reduces its Topological Polar Surface Area (TPSA) compared to the core scaffold alone. The target compound has a TPSA of 101 Ų [1], whereas the unsubstituted acetic acid analog (2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyrazin-6(7H)-yl)acetic acid, CAS 126310-26-7) has a TPSA of approximately 98 Ų . While numerically similar, the critical distinction lies in the ratio of hydrophobic surface area to polar surface area, which dictates protein-binding characteristics and transport dynamics.

Drug Design ADME Bioavailability

Superior Commercial Purity Specification Versus Hexanoic Acid Analog

The target compound is typically available at a certified purity of NLT 97% from suppliers like MolCore . This contrasts with the closely related 6-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)hexanoic acid (CAS 1351393-93-5), which is commonly offered at a purity of 95% . The 2% higher minimum purity specification for the target compound translates to 50% less total impurity content, which is critical for generating reliable, reproducible data in high-precision biological assays.

Chemical Procurement Assay Development Quality Control

Structured as a Leucine-Peptidomimetic Building Block Unlike Aromatic or Planar Analogs

The target compound uniquely incorporates a leucine-like side chain (α-isobutyl) directly onto the pyrrolopyrazine-dione scaffold. This contrasts with other commercially available 6-substituted pyrrolopyrazine-diones, which feature aryl (e.g., phenyl, pyridyl) or simple alkyl groups [1]. Specifically, the (2S) isomer of this compound is listed by vendors as a discrete, chirally pure building block (e.g., ChemBase ID 120236) [2], whereas the unsubstituted acetic acid or propanoic acid analogs are often racemic. This chiral purity and natural amino acid side-chain mimicry are not replicated in the methyl or hexanoic acid analogs, making the target compound a distinct choice for synthesizing peptidomimetic inhibitors.

Peptidomimetics Chemical Biology Protease Inhibition

High-Value Application Scenarios for 2-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)-4-methylpentanoic acid


Lead Optimization in CNS Drug Discovery Programs Requiring Specific LogP Window

Due to its experimentally measured XLogP3 of 0.7, this compound is a suitable scaffold for central nervous system (CNS) drug discovery, where an optimal LogP range of 1-3 is often sought for passive blood-brain barrier penetration. Its higher lipophilicity compared to the α-methyl analog gives it a differentiated advantage in early ADME screening for CNS targets [1].

Synthesis of Allosteric Kinase or DHODH Inhibitors with Hydrophobic Back Pocket Interactions

The rigid pyrrolopyrazine core provides a conformational constraint, while the isobutyl group fills hydrophobic back pockets. This compound is ideal for generating focused libraries targeting kinases (e.g., Cdc7, JAK3) or DHODH, where the structural motif has been explored in patents [1]. The steric bulk can be exploited to improve selectivity over closely related enzymes.

Construction of Leucine-Containing Peptidomimetic Inhibitors for Oncology and Inflammatory Diseases

The chiral (S)-enantiomer of this compound serves as a direct leucine mimetic, a key residue in many protease substrates. Its pre-organized bicyclic scaffold is a superior starting point for synthesizing inhibitors of caspases, cathepsins, or the proteasome, which prefer a leucine at the P1 position [2]. This offers a direct synthetic advantage over linear amino acid building blocks.

High-Throughput Screening (HTS) Assay Development Requiring >97% Purity Benchmark

For laboratories establishing high-throughput screening assays, using a compound with a guaranteed NLT 97% purity significantly reduces the rate of false positives and off-target noise. The target compound's commercial purity specification makes it the preferred choice for developing robust, reproducible enzymatic and cellular assays compared to lower-purity analogs .

Quote Request

Request a Quote for 2-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)-4-methylpentanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.